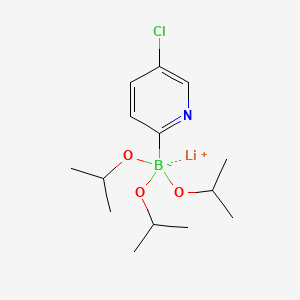

Lithium triisopropyl 2-(5-chloropyridyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

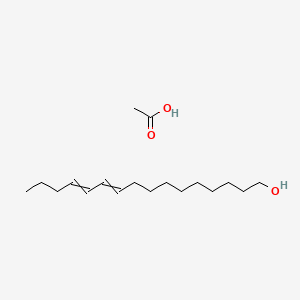

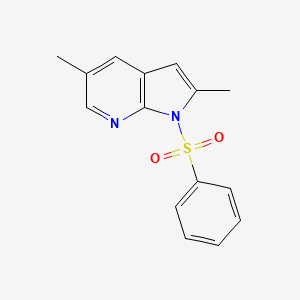

Lithium triisopropyl 2-(5-chloropyridyl)borate is a chemical compound with the CAS Number: 1256364-35-8 and a linear formula of C14H24BClLiNO3 . Its molecular weight is 307.55 .

Molecular Structure Analysis

The InChI code for Lithium triisopropyl 2-(5-chloropyridyl)borate is 1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

Lithium triisopropyl 2-(5-chloropyridyl)borate has been reported to be used in Suzuki–Miyaura coupling reactions . In these reactions, it can be coupled with various heterocycles and aryl halides .Physical And Chemical Properties Analysis

Lithium triisopropyl 2-(5-chloropyridyl)borate is a solid at room temperature and should be stored in a refrigerated environment .Scientific Research Applications

Organic Synthesis and Catalysis

Lithium triisopropyl 2-(5-chloropyridyl)borate serves as a versatile reagent in organic synthesis. Its boron center can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows the formation of carbon-carbon bonds. Researchers have employed this compound to synthesize complex organic molecules, including pharmaceutical intermediates .

Transition Metal Complexes

The borate ligand in this compound can coordinate with transition metal ions, leading to the formation of novel complexes. These complexes find applications in catalysis, material science, and bioinorganic chemistry. For instance, lithium triisopropyl 2-(5-chloropyridyl)borate can stabilize palladium or nickel complexes, enhancing their reactivity in various transformations .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Lithium triisopropyl 2-(5-chloropyridyl)borate has been investigated for its ability to form host-guest complexes with other molecules. Researchers study its binding properties, which can lead to applications in drug delivery, sensors, and molecular recognition .

Materials Science

The borate moiety in this compound contributes to its solid-state properties. Researchers have explored its use in designing functional materials, such as luminescent materials, liquid crystals, and polymers. By modifying the borate structure, scientists aim to tailor specific properties for diverse applications .

Medicinal Chemistry

While direct applications in medicine are limited, understanding the reactivity and behavior of lithium triisopropyl 2-(5-chloropyridyl)borate can guide drug design. Boron-containing compounds play a role in boron neutron capture therapy (BNCT) for cancer treatment. Although this specific compound is not directly used in BNCT, its borate functionality contributes to the field .

Heterocyclic Chemistry

Researchers have explored the lithiation and subsequent borylation of various heterocycles using lithium triisopropyl 2-(5-chloropyridyl)borate. This methodology allows the introduction of boron-containing groups into heterocyclic frameworks, enabling the synthesis of novel compounds with potential biological or material applications .

properties

IUPAC Name |

lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVRPQXMSHHGJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BClLiNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682079 |

Source

|

| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256364-35-8 |

Source

|

| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)